molecular formula C14H12N4O B160568 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline CAS No. 2425-95-8

4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Cat. No. B160568
CAS RN: 2425-95-8
M. Wt: 252.27 g/mol
InChI Key: MJZXFMSIHMJQBW-UHFFFAOYSA-N
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Description

“4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline” is a chemical compound with the molecular formula C14H12N4O and a molecular weight of 252.277 . It is also known as Benzenamine, 4,4’- (1,3,4-oxadiazole-2,5-diyl)bis- .


Molecular Structure Analysis

The molecular structure of “4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline” is planar. The terminal rings make a dihedral angle of 7.91 (6) with each other and dihedral angles of 6.02 (1) and 6.50 (8) with the central ring .


Physical And Chemical Properties Analysis

“4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline” has a LogP value of 1.57 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Material Applications

Synthesis and Characterization of Novel Conjugated Polyoxadiazoles Novel conjugated polyoxadiazoles with Schiff base structures were synthesized using 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline. These polymers exhibited high thermal stability, good solubility in organic solvents, and strong UV and fluorescence emissions, showcasing their potential in material science and engineering applications (Sheng‐Yi Shi et al., 2007).

Blue Light-Emitting Polyamide and Poly(amide-imide)s A novel diamine monomer containing a 1,3,4-oxadiazole ring was synthesized and used to create polyamide and poly(amide-imide)s. These materials showed excellent film-forming abilities, high thermal stability, and displayed fluorescence in the blue region, indicating their potential use in optoelectronic devices (C. Hamciuc et al., 2015).

Synthetic Routes for Obtaining 1,3,4-Oxadiazoles This paper reviews various synthetic methods for creating 1,3,4-oxadiazole derivatives. It highlights the versatility of the oxadiazole core in chemical modifications and its significant role in drug structures and other biologically active compounds (2020).

Biological and Energetic Material Applications

Ammonium Formate-Pd/C Reducing System This research outlines a new reducing system for 1,2,4-oxadiazoles, leading to the synthesis of various compounds with potential anti-diabetic activity, showcasing the biological applications of oxadiazole derivatives (Paola Marzullo et al., 2021).

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives This paper reviews the antimicrobial activities of 2,5-disubstituted 1,3,4-oxadiazole derivatives. Some derivatives showed higher activity than existing antibiotics, indicating their potential as leads for new antimicrobial agents (Sahil Kumar et al., 2022).

Energetic Compounds Featuring Bi(1,3,4-oxadiazole) A new family of insensitive energetic materials featuring bi(1,3,4-oxadiazole) was synthesized. The compounds showed high thermal stability and sensitivity lower than RDX, indicating their potential as less sensitive energetic materials (Jiawei Tian et al., 2017).

properties

IUPAC Name

4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZXFMSIHMJQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178949
Record name 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
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URL https://comptox.epa.gov/dashboard/DTXSID90178949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

CAS RN

2425-95-8
Record name 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2425-95-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline
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Record name 4,4'-(1,3,4-OXADIAZOLE-2,5-DIYL)DIANILINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9MHD9U8KY
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Synthesis routes and methods

Procedure details

60 g (0.46 mole) of hydrazine sulphate was dissolved in 700 ml of oleum with 20% SO3. 137 g (1.0 mol) p-aminobenzoic acid was added at room temperature. The mixture was stirred for 2.5 hours at a temperature of 70° C. to 75° C. and then poured onto 10 liters of ice and neutralized with a concentrated sodium hydroxide solution. The resulting precipitate was filtered off, washed with water, and again filtered off. The yield was 91 g of impure product. This impure product was recrystallized in ethanol. After partial evaporation of the resulting liquid, 73.5 g of pure 2,5-bis-(p-aminophenyl)-1,3,4-oxadiazole were obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Shi, Z Li, J Wang - Journal of Polymer Research, 2007 - Springer
Some novel conjugated polyoxadiazoles with Schiff base structure were efficiently synthesized through polycondensation of 4,4′-(1,3,4-oxadiazole-2,5-diyl)dianiline with some …
Number of citations: 16 link.springer.com
SF Al-Zubiady, ST Adday, EF Mousa… - AIP Conference …, 2023 - pubs.aip.org
A variety of new of phenolic Schiff bases derivatives have been synthesized starting from [M3, M4], then prepared on methylolic and etheric Schiff base [M5-M10] which fused epoxy ring …
Number of citations: 3 pubs.aip.org
SF Al-Zobaydi, B Karim, SA Al-Sahib, BD Ismael - Baghdad Science Journal, 2016 - iasj.net
In this research various of 2, 5-disubstituted 1, 3, 4-oxadiazole (Schiff base, oxothiazolidine, and other compounds) were synthesized from 2, 5-di (4, 4′-amino-1, 3, 4-oxadiazole) …
Number of citations: 5 www.iasj.net
C Selvarasu, P Kannan - Journal of Chemical Sciences, 2015 - Springer
Two series of bent shaped 1,3,4-oxadiazole/thiadiazole heterocyclic ring containing liquid crystalline (LC) compounds were synthesized and characterized by FT-IR, 1 H, 13 C-NMR …
Number of citations: 21 link.springer.com
A Hayek, A Alsamah, YA Shalabi, Q Saleem… - …, 2022 - ACS Publications
The design of new polymeric materials and the search for new classes of polymers for industrial application in membrane-based gas separation have been the focus of several research …
Number of citations: 6 pubs.acs.org
SS Purohit, VP Veerapur - International Journal of Pharmaceutical …, 2012 - Citeseer
A new series of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives were synthesized using appropriate methods & structures of the synthesized compounds were confirmed by IR, NMR & …
Number of citations: 1 citeseerx.ist.psu.edu
B Sahoo, D Formenti, C Topf, S Bachmann… - …, 2017 - Wiley Online Library
Abstract Development of catalytically active materials from biowaste represents an important aspect of sustainable chemical research. Three heterogeneous materials were synthesized …
L Chen - 2017 - centaur.reading.ac.uk
The work presented in this thesis explores the potential of using the Zincke salts of viologen derivatives to produce n-type (electron accepting) conjugated oligomers, polymers and …
Number of citations: 4 centaur.reading.ac.uk
R Kaur, D Khasa, U Bharti - Dr. Pralhad V. Rege - bhumipublishing.com
The proteins are very flexible biomolecules, made up of the amino acid residues that actually determines the three-dimensional structure of a protein. The precise knowledge of its …
Number of citations: 0 www.bhumipublishing.com

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